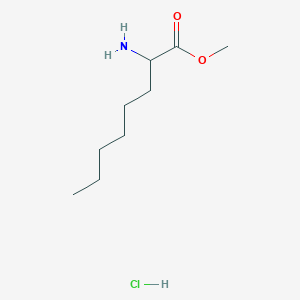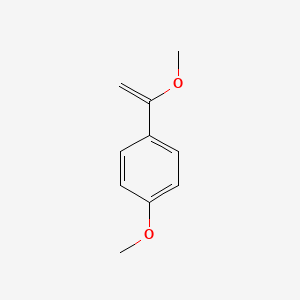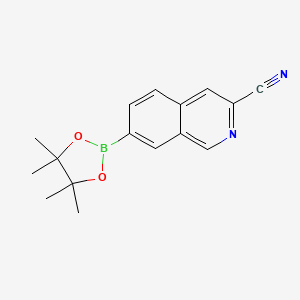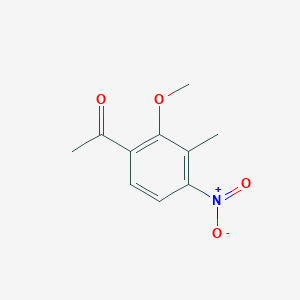
1-(3-Aminoquinoxalin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminoquinoxalin-2-yl)ethan-1-one is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound has a molecular formula of C10H9N3O and a molecular weight of 187.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminoquinoxalin-2-yl)ethan-1-one can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction typically occurs under acidic or basic conditions and can be catalyzed by various agents .
Industrial Production Methods: Industrial production of this compound often involves the use of heterogeneous catalytic reactions. These methods are favored for their cost-effectiveness, environmental friendliness, and high selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminoquinoxalin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield amino-substituted quinoxalines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
1-(3-Aminoquinoxalin-2-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Aminoquinoxalin-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit alpha-glucosidase, which is involved in carbohydrate metabolism .
Comparison with Similar Compounds
Quinoxaline: The parent compound of 1-(3-Aminoquinoxalin-2-yl)ethan-1-one, known for its broad spectrum of biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: A structural isomer of quinoxaline with distinct biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 3-position and ethanone group at the 1-position make it a versatile intermediate for the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-(3-aminoquinoxalin-2-yl)ethanone |
InChI |
InChI=1S/C10H9N3O/c1-6(14)9-10(11)13-8-5-3-2-4-7(8)12-9/h2-5H,1H3,(H2,11,13) |
InChI Key |
AQAMMSIZJFWQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




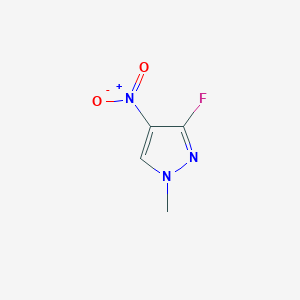
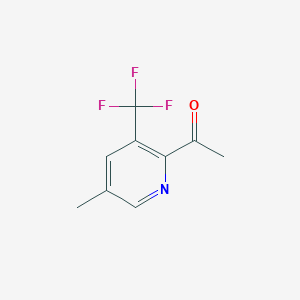
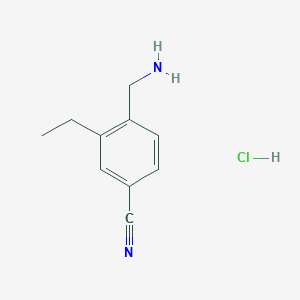
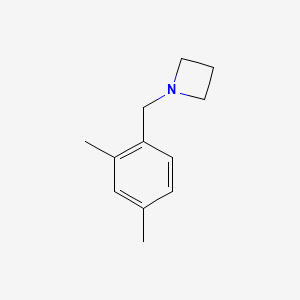

![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)
